3,3-difluoro-5-methoxy-5-oxopentanoic acid
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Overview
Description
3,3-difluoro-5-methoxy-5-oxopentanoic acid is an organic compound with the molecular formula C6H8F2O4 It is a derivative of glutaric acid, where two fluorine atoms are substituted at the 3rd position and the carboxylic acid group is esterified with a methyl group
Mechanism of Action
Mode of Action
It’s worth noting that many esters, including this one, are often involved in reactions such as suzuki–miyaura coupling . This process involves the formation of carbon-carbon bonds, which could potentially be a part of this compound’s mode of action .
Biochemical Pathways
Esters are known to participate in various biochemical reactions, including esterification and transesterification . These reactions could potentially be part of the biochemical pathways influenced by this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-5-methoxy-5-oxopentanoic acid typically involves the fluorination of glutaric acid derivatives. One common method is the reaction of glutaric acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms. The resulting 3,3-difluoroglutaric acid is then esterified with methanol in the presence of an acid catalyst like sulfuric acid to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-5-methoxy-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: 3,3-Difluoroglutaric acid.
Reduction: 3,3-Difluoroglutaric acid 1-methyl alcohol.
Substitution: Various substituted glutaric acid derivatives depending on the nucleophile used.
Scientific Research Applications
3,3-difluoro-5-methoxy-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on metabolic pathways involving glutaric acid derivatives.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated analogs of biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.
Comparison with Similar Compounds
Similar Compounds
3,3-Difluoroglutaric acid: The non-esterified form of the compound.
3,3-Difluoroadipic acid: A similar compound with an additional carbon in the chain.
3,3-Difluoropimelic acid: Another related compound with two additional carbons in the chain.
Uniqueness
3,3-difluoro-5-methoxy-5-oxopentanoic acid is unique due to its specific substitution pattern and esterification, which confer distinct chemical and physical properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3,3-difluoro-5-methoxy-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O4/c1-12-5(11)3-6(7,8)2-4(9)10/h2-3H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOFMCIKYYUVSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CC(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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